5-Dimethylamiloride (DMA), a derivative of amiloride, has been studied for its potential in protecting cells against the antiproliferative effects of certain chemotherapeutic agents. Research has focused on its interaction with cellular transport systems, particularly in the context of Ehrlich ascites tumor cells. These studies have shed light on the mechanisms by which DMA may exert its protective effects and have implications for its use in cancer therapy1 2.
The research on DMA has primarily focused on its role in cancer therapy. By protecting cells against the antiproliferative effects of nitrogen mustard, DMA could potentially be used to mitigate some of the side effects of chemotherapy, such as damage to healthy cells. This protective effect is particularly relevant for cells that rely on the choline carrier for the uptake of chemotherapeutic agents1. The competitive inhibition of the choline carrier by DMA also suggests potential applications in modulating cell membrane synthesis in tumor cells, which could have implications for tumor growth and proliferation2. Further case studies and clinical trials would be necessary to fully understand the potential applications of DMA in cancer therapy and possibly other fields where modulation of cell membrane synthesis is relevant.
5-Dimethylamiloride is a synthetic compound derived from amiloride, primarily known for its role as a selective inhibitor of sodium transport mechanisms. It has garnered attention for its potential applications in various biological contexts, particularly in the field of pharmacology and molecular biology. This compound is classified under the category of small molecules that interact with RNA and has been explored for its therapeutic implications, particularly in inhibiting HIV-1 replication.
5-Dimethylamiloride is classified as a diuretic agent and an inhibitor of sodium-hydrogen exchangers. It is structurally related to amiloride, which is widely used in clinical settings for hypertension and heart failure management. The compound's ability to inhibit specific ion channels and transporters makes it a valuable tool in both research and therapeutic applications.
The synthesis of 5-Dimethylamiloride typically involves a multi-step process. One common method includes the reaction of 3-amino-6-chloropyrazine-2-carboxamide with dimethylamine. This process can be optimized through various chemical reactions, including alkylation and hydrolysis, to yield the desired compound efficiently. The technical details often involve controlling reaction conditions such as temperature and solvent choice to maximize yield and purity.
The molecular structure of 5-Dimethylamiloride can be represented by the following structural formula:
Key structural data includes:
The compound's three-dimensional conformation plays a crucial role in its biological activity, influencing how it interacts with target proteins and RNA structures.
5-Dimethylamiloride participates in several chemical reactions that are critical for its functionality. Notably, it acts as a competitive inhibitor at sodium channels, affecting ion transport across cell membranes. The compound's reactivity can be characterized by:
These reactions are essential for understanding the compound's mechanism of action at the molecular level.
The mechanism of action of 5-Dimethylamiloride involves its binding to specific sites on sodium channels or RNA structures, thereby inhibiting their function. For instance, it has been shown to bind with high affinity to the transactivation response element (TAR) of HIV-1 RNA, disrupting the interaction between TAR and the Tat protein, which is vital for viral replication. This inhibition can lead to reduced viral loads in infected cells.
These properties are crucial for determining the appropriate conditions for storage, handling, and application in experiments or therapeutic settings.
5-Dimethylamiloride has several scientific uses:
5-(N,N-Dimethyl)amiloride (DMA) is a pyrazine-carbonylguanidine derivative with the molecular formula C₈H₁₃Cl₂N₇O and a molecular weight of 294.14 Da. It features a dimethylamino substitution (-N(CH₃)₂) at the C5 position of the pyrazine ring, distinguishing it from the parent compound amiloride (which retains an unsubstituted amino group at this position). This modification enhances its lipophilicity, as reflected in its partition coefficient (log P ≈ 0.8), improving membrane permeability compared to amiloride (log P ≈ -0.3) [4] [9]. DMA hydrochloride is a stable, water-soluble solid (solubility: 10 mM in DMSO) but exhibits light sensitivity, requiring storage under desiccating conditions in darkness [4].
Biochemically, DMA acts as a weak base (pKa ~8.5) due to the guanidinium moiety. Its protonation state influences binding to the Na⁺/H⁺ exchanger (NHE), where the charged form interacts with acidic residues in the ion channel’s pore. Spectroscopic studies (NMR, X-ray crystallography) confirm planarity of the pyrazine-guanidine core, facilitating π-stacking interactions with aromatic residues in target proteins. The dimethylamino group introduces steric and electronic effects that modulate affinity for ion transport proteins beyond NHE, including transient receptor potential (TRP) channels [6] [9].
Table 1: Structural and Physicochemical Properties of 5-Dimethylamiloride
Property | Value/Description |
---|---|
Molecular Formula | C₈H₁₃Cl₂N₇O |
Molecular Weight | 294.14 Da |
CAS Number | 2235-97-4 |
Ionization State | Weak base (pKa ~8.5) |
Partition Coefficient (log P) | ~0.8 |
Solubility | >10 mM in DMSO |
Key Functional Groups | Dimethylamino-pyrazine, carbonylguanidine |
DMA selectively inhibits Na⁺/H⁺ exchanger isoform 1 (NHE1), a membrane antiporter regulating intracellular pH (pHi) and sodium homeostasis. It binds competitively to the extracellular ion translocation site of NHE1 with an inhibition constant (Kᵢ) in the low micromolar range (0.5–5 μM), significantly lower than amiloride’s Kᵢ (~10 μM) [2] [9]. During cellular acidosis, NHE1 activation extrudes H⁺ in exchange for extracellular Na⁺. DMA blockade traps H⁺ intracellularly, preventing pHi recovery and reducing Na⁺ influx. This mechanism is critically demonstrated in ischemia-reperfusion models: DMA (20 μM) applied during reperfusion improves cardiac contractility by 40–60% after hemorrhagic shock by mitigating calcium overload [2].
The inhibition kinetics follow a mixed competitive-noncompetitive model. DMA’s binding induces conformational changes in NHE1, reducing its affinity for Na⁺ and decreasing maximal transport velocity (Vₘₐₓ). Electrophysiological studies in human atrial tissue confirm DMA-sensitive Na⁺/Li⁺ exchange, where Li⁺ efflux is coupled to Na⁺ influx. Hyperpolarization induced by this exchange is abolished by 10 μM DMA, confirming NHE-mediated transport [3]. The downstream effects involve attenuated Na⁺-driven Ca²⁺ influx via the Na⁺/Ca²⁺ exchanger (NCX), reducing diastolic dysfunction and preserving ATP synthesis in cardiomyocytes [2] [9].
While DMA exhibits high specificity for NHE1, it modulates other ion channels at higher concentrations:
Table 2: Selectivity Profile of 5-Dimethylamiloride Across Molecular Targets
Target | Inhibition Potency | Mechanism |
---|---|---|
NHE1 | IC₅₀ = 0.5–5 μM | Competitive pore blockade |
TRPA1 | IC₅₀ = 80 μM | Pore occlusion |
ENaC | IC₅₀ >100 μM | Negligible interaction |
HIV-1 Vpu Channel | Partial at 100 μM | Weak π-π stacking with Trp-23 |
Protein Kinase C | No effect | — |
DMA belongs to the amiloride analog family, with derivatives engineered for enhanced potency and selectivity:
The pharmacological profile positions DMA as a versatile tool for dissecting NHE-mediated pathophysiology, particularly where balanced ion channel selectivity is advantageous over maximal NHE blockade.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7